molecular formula C20H13NO2 B14541019 N-(1-Oxo-1H-phenalen-2-YL)benzamide CAS No. 62051-74-5

N-(1-Oxo-1H-phenalen-2-YL)benzamide

Cat. No.: B14541019
CAS No.: 62051-74-5
M. Wt: 299.3 g/mol
InChI Key: MPKUUTHKDDGZGP-UHFFFAOYSA-N
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Description

N-(1-Oxo-1H-phenalen-2-YL)benzamide is a benzamide derivative featuring a tricyclic phenalene substituent. Benzamides, as a class, are recognized for their pharmacological relevance, including anti-convulsant, anti-arrhythmic, and ion channel-blocking activities . The 1-oxo group on the phenalene ring introduces a ketonic functionality, which may influence intermolecular interactions and reactivity.

Properties

CAS No.

62051-74-5

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

N-(1-oxophenalen-2-yl)benzamide

InChI

InChI=1S/C20H13NO2/c22-19-16-11-5-9-13-8-4-10-15(18(13)16)12-17(19)21-20(23)14-6-2-1-3-7-14/h1-12H,(H,21,23)

InChI Key

MPKUUTHKDDGZGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxo-1H-phenalen-2-YL)benzamide typically involves the reaction of 1-oxo-1H-phenalen-2-ylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-Oxo-1H-phenalen-2-YL)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(1-Oxo-1H-phenalen-2-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenalenone moiety can participate in redox reactions, while the benzamide group can form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table and analysis compare N-(1-Oxo-1H-phenalen-2-YL)benzamide with other benzamide derivatives in terms of substituent groups, synthesis, structural features, and applications:

Table 1: Comparative Analysis of Selected Benzamide Derivatives

Compound Name Substituent Group Synthesis Method Key Structural Features Pharmacological/Biochemical Relevance
This compound 1-Oxo-phenalenyl Not explicitly described (inferred: photochemical or amine coupling) Tricyclic aromatic system; ketonic group at position 1 Potential biochemical applications (e.g., ion channel modulation) inferred from benzamide class
N-(2-Oxo-2-phenylacetyl)benzamide 2-Oxo-phenylacetyl Photoreaction of 2,5-diphenyloxazole Non-planar geometry; diketonic C7–C8 bond (1.5401 Å) Anti-convulsant, Kv1.3 ion channel blocker
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol N,O-bidentate directing group Catalyst for metal-mediated C–H bond functionalization
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Dimethoxyphenethyl Benzoyl chloride + 3,4-dimethoxyphenethylamine Phenethyl group with methoxy substituents No explicit activity stated; structural simplicity enables derivatization
Thioether-linked benzamides Heterocyclic thioether groups (e.g., thiazolyl, isoxazolyl) Multi-step coupling reactions Sulfur-containing moieties enhancing lipophilicity Anticancer, antiviral, antiplatelet agents

Key Comparative Insights:

Structural Complexity and Reactivity: The phenalene substituent in this compound introduces a rigid tricyclic framework, contrasting with the linear or monocyclic substituents in other derivatives (e.g., phenylacetyl in or hydroxy-dimethylethyl in ). The diketonic bond in N-(2-Oxo-2-phenylacetyl)benzamide (1.5401 Å) is elongated compared to standard Csp²–Csp² bonds, a feature absent in the phenalene derivative due to its fused aromatic system .

Synthetic Accessibility :

  • While N-(2-Oxo-2-phenylacetyl)benzamide is synthesized via photoreactions , and N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide via amine coupling , the phenalene derivative likely requires specialized methods for introducing the tricyclic group, which may limit scalability.

Pharmacological Potential: Thioether-linked benzamides exhibit diverse therapeutic activities, attributed to sulfur’s electron-withdrawing effects. The phenalene derivative’s extended π-system could enhance binding to aromatic-rich biological targets (e.g., DNA or enzyme active sites), though direct evidence is lacking in the provided data. The N,O-bidentate group in enables metal coordination, a feature absent in the phenalene derivative but critical for catalytic applications.

Crystallographic and Intermolecular Behavior :

  • N-(2-Oxo-2-phenylacetyl)benzamide forms hydrogen-bonded dimers via N–H⋯O and C–H⋯O interactions . The phenalene derivative’s tricyclic system may promote π-π stacking or hydrophobic interactions, altering solubility and crystallinity.

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